[4-(morpholine-4-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone
Description
[4-(morpholine-4-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone is a complex organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a trimethylphenyl group via a methanone linkage
Properties
IUPAC Name |
[4-(morpholine-4-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-14-12-15(2)19(16(3)13-14)20(23)17-4-6-18(7-5-17)21(24)22-8-10-25-11-9-22/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGPNLZTOGXCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(morpholine-4-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone typically involves the following steps:
Formation of the Morpholine-4-carbonyl Intermediate: This step involves the reaction of morpholine with a suitable carbonyl source, such as phosgene or carbonyl diimidazole, to form the morpholine-4-carbonyl intermediate.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction, often using a halogenated phenyl compound and a base such as sodium hydride.
Attachment of Trimethylphenyl Group: The final step involves the attachment of the trimethylphenyl group to the phenyl ring via a Friedel-Crafts acylation reaction, using an acyl chloride derivative of the trimethylphenyl group and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It is used as a molecular probe in biochemical assays to study enzyme activity and protein interactions.
Industry
Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Agriculture: It is explored for its potential use in agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism by which [4-(morpholine-4-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone exerts its effects involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds with active sites of enzymes or receptors, while the phenyl and trimethylphenyl groups provide hydrophobic interactions that enhance binding affinity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
[4-(morpholine-4-carbonyl)phenyl]boronic acid: Similar structure but with a boronic acid group instead of the trimethylphenyl group.
[4-(morpholine-4-carbonyl)phenyl]methanone: Lacks the trimethylphenyl group, making it less hydrophobic.
[4-(morpholine-4-carbonyl)phenyl]-(2,4-dimethylphenyl)methanone: Similar but with fewer methyl groups on the phenyl ring.
Uniqueness
[4-(morpholine-4-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone is unique due to the presence of both the morpholine ring and the highly substituted trimethylphenyl group. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and potential for diverse chemical reactivity, making it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
